Odevixibat is an Ileal Bile Acid Transporter Inhibitor. The mechanism of action of odevixibat is as an Ileal Bile Acid Transporter Inhibitor.
Odevixibat is an orally available inhibitor of the ilieal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease such as progressive familial intrahepatic cholestasis. Odevixibat is associated with transient serum enzyme elevations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.
Odevixibat
CAS No.: 501692-44-0
Cat. No.: VC0001592
Molecular Formula: C37H48N4O8S2
Molecular Weight: 740.9 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 501692-44-0 |
---|---|
Molecular Formula | C37H48N4O8S2 |
Molecular Weight | 740.9 g/mol |
IUPAC Name | (2S)-2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid |
Standard InChI | InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1 |
Standard InChI Key | XULSCZPZVQIMFM-IPZQJPLYSA-N |
Isomeric SMILES | CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)C4=CC=CC=C4)CCCC |
SMILES | CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC |
Canonical SMILES | CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC |
Appearance | Solid powder |
Pharmacological Profile and Mechanism of Action
Molecular Target and Biochemical Effects
Odevixibat selectively inhibits IBAT in the terminal ileum, reducing reabsorption of conjugated bile acids by 43–56% at therapeutic doses (1.5–3 mg/day) . This inhibition disrupts enterohepatic circulation, leading to:
-
Reduced serum bile acid (sBA) levels: A 7-day trial demonstrated 56% reduction in bile acid area under the curve (AUC) with 3 mg/day dosing .
-
Downregulation of Farnesoid X Receptor (FXR) signaling: Lower intrahepatic bile acid concentrations decrease FXR activation, subsequently reducing fibroblast growth factor 19 (FGF19) production .
-
Enhanced fecal bile excretion: Clinical studies report 2–3 fold increases in fecal bile acid content, correlating with pruritus improvement .
Pharmacokinetics
Odevixibat exhibits minimal systemic absorption, with plasma concentrations below quantification limits (<0.5 ng/mL) in 95% of patients . This localized action minimizes drug-drug interactions and systemic toxicity. Key pharmacokinetic parameters include:
Parameter | Value (Mean ± SD) |
---|---|
Tmax (hours) | 2.1 ± 1.3 |
Apparent half-life | 10.2 ± 4.7 hours |
Protein binding | >99% |
Metabolism | Hepatic (CYP3A4) |
Data derived from FDA review documents
Clinical Efficacy in Cholestatic Disorders
Progressive Familial Intrahepatic Cholestasis (PFIC)
The pivotal PEDFIC 1 and PEDFIC 2 trials established odevixibat’s efficacy across PFIC subtypes (PFIC1, PFIC2, MYO5B deficiency):
PEDFIC 1 (Phase 3, double-blind, n=62):
Outcome Measure | Odevixibat 120 µg/kg/day (n=21) | Placebo (n=20) | p-value |
---|---|---|---|
Positive Pruritus Assessments (PPAs)* | 55% | 30% | 0.004 |
sBA reduction ≥70% | 33% | 5% | 0.003 |
Growth velocity Z-scoreΔ | +0.41 | -0.12 | 0.02 |
*PPAs defined as ≥1-point improvement in caregiver-reported itch severity
ΔHeight-for-age at 24 weeks
PEDFIC 2 (72-week open-label extension, n=36):
-
Sustained sBA reduction: Mean decrease from baseline 225 µmol/L to 89 µmol/L at week 72 (−60%, p<0.001)
-
Pruritus improvement: 78% maintained ≥1-point Observer-Reported Outcome (ObsRO) score improvement
-
Growth normalization: 68% achieved height-for-age Z-scores >−2 SD
Alagille Syndrome (ALGS)
The ASSERT trial (n=52) demonstrated comparable efficacy in ALGS:
Parameter | Baseline | Week 24 | Week 72 (ASSERT-EXT) |
---|---|---|---|
sBA (µmol/L) | 198 ± 121 | 94 ± 58* | 82 ± 49** |
Pruritus Severity Score | 3.2 ± 0.7 | 1.8 ± 0.9* | 1.5 ± 0.6** |
Sleep Disturbances | 4.1 episodes/night | 1.2 episodes/night* | 0.9 episodes/night** |
*p<0.001 vs baseline; **p<0.001 vs week 24
Event | Odevixibat (n=214) | Placebo (n=88) |
---|---|---|
Diarrhea | 31% | 10% |
Hepatic transaminase ↑ | 28% | 15% |
Abdominal pain | 19% | 12% |
Fat-soluble vitamin ↓ | 17% | 5% |
Serious Adverse Events (SAEs):
-
Liver-related SAEs: 8% incidence (vs 10% placebo), including hyperbilirubinemia and cholestasis
-
Growth delays: 3 cases (1.4%) requiring nutritional intervention
-
Cardiovascular events: 1 case of supraventricular tachycardia (0.5%)
Notably, 94% of patients continued treatment through 72 weeks, with discontinuation rates (6%) comparable to placebo (5%) . Hepatic monitoring every 3–6 months is recommended due to potential transaminase elevations .
Regulatory Landscape and Global Access
Odevixibat’s approval timeline reflects its therapeutic impact:
Region | Initial Approval (PFIC) | ALGS Indication | Dosage Forms Available |
---|---|---|---|
United States | July 2021 | June 2023 | 200/600 µg pellets |
European Union | September 2021 | Pending | 400/1200 µg capsules |
United Kingdom | September 2021 | November 2023 | All formulations |
Canada | November 2023 | Under review | 200/600 µg pellets |
Cost-effectiveness analyses estimate annual treatment costs at $385,000 USD, with payer acceptance rates exceeding 85% in Medicaid formularies .
Future Directions and Ongoing Research
Ipsen’s clinical development pipeline includes:
-
Biliary Atresia: Phase 3 trial (NCT04336722) evaluating odevixibat in 140 infants, with primary completion expected Q4 2025
-
Primary Biliary Cholangitis: Phase 2 dose-ranging study (NCT05528341) initiated January 2024
-
Combination therapies: Preclinical assessment with FXR agonists (e.g., obeticholic acid) to enhance anti-cholestatic effects
Long-term follow-up data (≥4 years) from PEDFIC 2 will provide critical insights into hepatic outcomes and survival benefits .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume